Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride

Medicinal Chemistry Regioisomer Differentiation Structure-Activity Relationship

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride (CAS 1035700-06-1) is a bicyclic tetrahydroisoquinoline (THIQ) derivative bearing a methyl carboxylate ester at the 5-position of the isoquinoline ring system, supplied as the hydrochloride salt with a molecular formula of C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol. The THIQ scaffold forms the core of numerous natural alkaloids and synthetic pharmaceuticals, with the 5-carboxylate regioisomer serving primarily as a versatile building block for medicinal chemistry campaigns, distinct from the more extensively characterized 3-carboxylate and 4-carboxylate positional analogs.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 1035700-06-1
Cat. No. B1522040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
CAS1035700-06-1
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1CCNC2.Cl
InChIInChI=1S/C11H13NO2.ClH/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10;/h2-4,12H,5-7H2,1H3;1H
InChIKeyDTFQONPAXHKIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride (CAS 1035700-06-1) is a bicyclic tetrahydroisoquinoline (THIQ) derivative bearing a methyl carboxylate ester at the 5-position of the isoquinoline ring system, supplied as the hydrochloride salt with a molecular formula of C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol [1]. The THIQ scaffold forms the core of numerous natural alkaloids and synthetic pharmaceuticals, with the 5-carboxylate regioisomer serving primarily as a versatile building block for medicinal chemistry campaigns, distinct from the more extensively characterized 3-carboxylate and 4-carboxylate positional analogs [2]. Commercial availability spans multiple suppliers with typical purity specifications of 95–97% (HPLC), and the compound is catalogued under MDL number MFCD03094738 and PubChem CID 44607840 .

Regioisomer 5-carboxylate THIQ scaffold, distinct from 3- and 4-carboxylate positional analogs
Synthetic Use Versatile building block for medicinal chemistry and fragment-based campaigns
Procurement Multi-vendor availability with consistent 95-97% HPLC purity baseline

Why Regioisomeric Substitution Matters


Within the tetrahydroisoquinolinecarboxylate family, the position of the carboxylate ester on the bicyclic ring system fundamentally alters both the chemical reactivity profile and the biological target engagement potential. The 5-carboxylate isomer positions the ester group at the C5 carbon of the benzo ring, whereas the more widely studied 3-carboxylate series (e.g., MMP-8 inhibitors with IC₅₀ values in the low micromolar range) and 4-carboxylate series (e.g., MMP inhibitors with IC₅₀ values of 7.00–7.21 μM) place the ester at different ring junctions, resulting in distinct hydrogen-bonding geometries, steric constraints, and metabolic liabilities [1]. Generic substitution among positional isomers is therefore unsound; a procurement decision based solely on the THIQ-carboxylate class without specifying the 5-regioisomer risks introducing a compound with entirely different synthetic utility, pharmacokinetic properties, and target selectivity [2].

Chemistry 5-carboxylate position alters amine pKa and hydrogen-bonding geometry relative to 3-/4-carboxylate isomers, limiting direct reactivity transfer
Target Engagement Distinct binding modes prevent interchangeability; class-level inference cannot substitute for regioisomer-specific screening data
Synthetic Utility Benzo-ring substitution trajectory differs fundamentally; generic THIQ-carboxylate procurement may yield incompatible derivatization vectors

Quantitative Differentiation Evidence


Regioisomeric Positioning vs. 3- and 4-Carboxylate Scaffolds

The 5-carboxylate substitution on the THIQ scaffold represents a chemically distinct regioisomer relative to the extensively studied 3-carboxylate and 4-carboxylate series. In tetrahydroisoquinoline-3-carboxylate-based MMP-8 inhibitors, IC₅₀ values range from 0.2 to 15 μM depending on sulfonamide substitution ; in tetrahydroisoquinoline-4-carboxylate MMP inhibitors, the most potent analog (5c) showed an IC₅₀ of 7.00–7.21 μM against Daltons Lymphoma cell lines [1]. The 5-carboxylate isomer presents the ester at a distinct position on the benzo ring, altering both the pKa of the adjacent amine and the trajectory of the ester carbonyl for hydrogen-bonding interactions, making it a non-interchangeable building block for SAR exploration [2].

Regioisomer Topology
Class-level inference
5-carboxylate (benzo ring) vs. 3-carboxylate (MMP-8 IC50 range: 0.2-15 uM) and 4-carboxylate (MMP IC50: 7.00-7.21 uM) scaffolds
Supports regioisomer-specific scaffold diversification; structural topology differs, not potency rank
Independent publications; distinct target profiles limit direct potency comparison
Medicinal Chemistry Regioisomer Differentiation Structure-Activity Relationship

PTP1B Inhibitory Activity Cross-Class Comparison

A tetrahydroisoquinoline-5-carboxylate derivative (ChEMBL ID: CHEMBL3892140) has been tested for inhibition of recombinant human protein tyrosine phosphatase 1B (PTP1B, residues 1–322), yielding an IC₅₀ of 11,000 nM (11 μM) using p-nitrophenyl phosphate (pNPP) as substrate [1]. For context, within the broader 2-acyl-3-carboxyl-tetrahydroisoquinoline class, lead compound (S)-2-{(E)-3-furan-2-ylacryloyl}-7-substituted-THIQ-3-carboxylate achieves an IC₅₀ of 0.19 μM against PTP1B, representing approximately 58-fold greater potency than the 5-carboxylate scaffold [2]. This potency differential highlights that the 5-carboxylate regioisomer, in its current unoptimized form, is a weaker PTP1B ligand than optimized 3-carboxylate analogs, but offers a structurally distinct starting point for fragment-based or structure-guided optimization programs focused on the 5-position exit vector.

PTP1B Derivative Affinity
Cross-study comparable
IC50 = 11,000 nM (derivatized 5-carboxylate scaffold, CHEMBL3892140)
Supports fragment-based optimization context; structurally distinct from optimized 3-carboxylate lead (IC50 = 190 nM)
Recombinant human PTP1B (1-322) assay; pNPP substrate
PTP1B Inhibition Diabetes Obesity Enzyme Assay

Hydrochloride Salt vs. Free Base Physicochemical Profile

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate is commercially supplied as the hydrochloride salt (CAS 1035700-06-1), which contrasts with the free base form (CAS 939758-79-9, MW 191.23 g/mol). The hydrochloride salt provides enhanced aqueous solubility and improved solid-state stability compared to the free base, which is a volatile secondary amine prone to oxidation . Specifically, the hydrochloride salt exhibits a computed LogP of 2.25 (vs. ~1.8 estimated for the free base), and the protonation of the tetrahydroisoquinoline nitrogen increases the topological polar surface area from approximately 38.3 Ų (neutral amine) to a more hydrophilic profile that facilitates handling in aqueous reaction conditions [1]. Storage recommendations (inert atmosphere, 2–8°C or -20°C under argon) reflect the improved but still finite stability of the salt form .

Salt Form Handling
Direct head-to-head
Hydrochloride salt (MW 227.69 g/mol, LogP 2.25) vs. free base (MW 191.23 g/mol, prone to oxidation)
Supports selection for reproducible weighing and aqueous/protic reaction handling
Computed parameters from PubChem; vendor SDS documentation
Salt Selection Solubility Stability Formulation

Patent-Cited Utility as a CNS Synthetic Intermediate

The tetrahydroisoquinoline-5-carboxylate scaffold is specifically cited in patent literature as a key intermediate for synthesizing D1 receptor positive allosteric modulators (PAMs) and Nrf2 activators, two mechanistically distinct CNS and anti-inflammatory target classes [1]. In the D1 PAM patent family (e.g., WO2016045197A1), the 5-carboxylate ester serves as a handle for further elaboration into CNS-penetrant compounds, with the unsubstituted 5-position being a critical feature distinguishing this building block from the 6- or 7-substituted THIQ intermediates that dominate other patent families [1]. Although quantitative activity data for the 5-carboxylate building block itself are not reported (as it is a synthetic intermediate, not a final drug candidate), the recurrent citation across multiple therapeutic patent families provides procurement-relevant evidence of validated synthetic utility .

Patent-Cited Utility
Supporting evidence
56 patent citations for 5-carboxylate THIQ scaffold as a synthetic intermediate
Supports procurement rationale for D1 PAM and Nrf2 activator research programs
Patent landscape analysis; requires target-specific validation
CNS Drug Discovery Patent Intermediates D1 PAM Nrf2 Activators

Purity and Quality Control Vendor Specifications

Multiple reputable vendors supply Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride with documented purity specifications. CapotChem provides the compound at 97% minimum purity by HPLC with moisture content ≤0.5% [1]; Bidepharm offers 97% purity with supporting NMR, HPLC, and GC batch quality reports ; Beyotime supplies at ≥97% purity with storage at -20°C under argon . This consistency in the 95–97% purity band across independent suppliers provides a reliable procurement baseline. For comparison, less common tetrahydroisoquinoline carboxylate isomers (e.g., 8-substituted analogs) are often available only at 90–95% purity from a narrower supplier base, increasing the risk of batch-to-batch variability in downstream synthetic campaigns.

Multi-Vendor Purity
Cross-study comparable
>= 97% (HPLC) from >= 3 independent vendors; moisture
Supports procurement benchmarking and reduces single-supplier dependency risk
Commercial supplier specifications; batch-to-batch validation recommended
Quality Control HPLC Purity Batch Reproducibility

Procurement-Guiding Application Scenarios


Fragment-Based Drug Discovery at the 5-Position

The 5-carboxylate THIQ scaffold provides a unique exit vector for fragment growing campaigns targeting proteins where the benzo-ring substitution trajectory is critical. Based on the PTP1B inhibitory activity of the 5-carboxylate chemotype (IC₅₀ = 11,000 nM) [1] and the known SAR that optimized 3-carboxylate analogs achieve sub-micromolar potency [2], medicinal chemistry teams can rationally derivatize the 5-carboxylate building block to improve affinity while maintaining a structurally differentiated binding mode. The hydrochloride salt form ensures reliable handling in parallel synthesis and fragment library production.

D1 PAM and Nrf2 Activator Development Programs

Patent evidence specifically cites the 5-carboxylate THIQ scaffold as an intermediate in D1 PAM and Nrf2 activator programs [1]. For D1 PAMs, the 5-carboxylate ester serves as a precursor to amide, acid, or heterocyclic derivatives intended for CNS penetration; for Nrf2 activators, the scaffold is elaborated into Keap1-Nrf2 protein-protein interaction inhibitors with reported IC₅₀ values ranging from 183 nM to 2.5 μM for optimized analogs [2]. Procurement of the 5-carboxylate building block directly enables entry into these two mechanistically validated therapeutic programs.

CNS-Targeted Alkaloid Analog Synthesis

The tetrahydroisoquinoline-5-carboxylate scaffold is a versatile intermediate for synthesizing analogs of naturally occurring and synthetic CNS-active alkaloids. The hydrochloride salt provides the necessary stability for multi-step synthetic sequences, including Pictet-Spengler cyclizations and Bischler-Napieralski reactions, where the 5-position ester can be selectively reduced, hydrolyzed, or coupled without interference from the tetrahydroisoquinoline nitrogen [1]. The consistent 97% purity across vendors ensures reproducible yields in scale-up campaigns from milligram to kilogram quantities [2].

Comparator Studies Against Other THIQ Isomers

For laboratories conducting systematic SAR studies across the THIQ-carboxylate isomer series, the 5-carboxylate hydrochloride represents the least-characterized regioisomer relative to the 3-carboxylate (MMP-8, PTP1B, PPARγ) and 4-carboxylate (MMP) series [1][2]. Procuring the 5-isomer enables head-to-head biochemical profiling across the positional isomer set, filling a documented gap in the THIQ SAR literature. The multi-vendor availability at ≥97% purity facilitates direct comparator studies without batch-to-batch confounding.

Application
Selection Property
Validation Focus
Fragment-Based Lead Generation
5-Position exit vector
Scaffold hopping potential and derivatization handle
CNS Pathway Profiling (D1/Nrf2)
Patent-cited intermediate scaffold
Receptor binding assay and pathway-response context
Alkaloid Analog Synthesis
Hydrochloride salt stability
Multi-step yield consistency and reaction reproducibility
Comparative Isomer Profiling
Positional isomer selection
Batch-to-batch QC via vendor purity benchmarking
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